2,2'-Bipyridine, 6-(chloromethyl)-

CAS No.: 82740-65-6

Cat. No.: VC14350494

Molecular Formula: C11H9ClN2

Molecular Weight: 204.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82740-65-6 |

|---|---|

| Molecular Formula | C11H9ClN2 |

| Molecular Weight | 204.65 g/mol |

| IUPAC Name | 2-(chloromethyl)-6-pyridin-2-ylpyridine |

| Standard InChI | InChI=1S/C11H9ClN2/c12-8-9-4-3-6-11(14-9)10-5-1-2-7-13-10/h1-7H,8H2 |

| Standard InChI Key | XYWATVAUJZDUDW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)C2=CC=CC(=N2)CCl |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

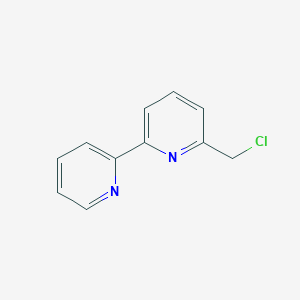

6-(Chloromethyl)-2,2'-bipyridine consists of two pyridine rings connected by a single bond at their 2-positions, with a chloromethyl (-CH₂Cl) substituent at the 6-position of one ring (Figure 1). The bipyridine backbone provides a rigid, planar structure conducive to π-π stacking and metal coordination, while the chloromethyl group introduces a site for further chemical modification .

Table 1: Key Molecular Properties

Spectroscopic Features

-

NMR Spectroscopy: The chloromethyl group’s protons resonate at δ ~4.5–5.0 ppm in ¹H NMR, while the pyridine protons appear as distinct multiplet signals between δ 7.0–8.5 ppm.

-

IR Spectroscopy: C-Cl stretching vibrations are observed near 650 cm⁻¹, confirming the presence of the chloromethyl moiety.

Synthesis and Purification Strategies

Chloromethylation of 2,2'-Bipyridine

The most common synthesis involves the direct chloromethylation of 2,2'-bipyridine. This reaction typically employs formaldehyde (HCHO) and hydrochloric acid (HCl) in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂), under reflux conditions .

Critical Reaction Parameters:

-

Temperature: 80–100°C

-

Solvent: Dichloroethane or toluene

Alternative Routes

Lithiation-functionalization sequences have been explored but suffer from lower yields (~45%) due to intermediate instability. For example, lithiation of 6-bromo-2,2'-bipyridine followed by quenching with chloromethylating agents often results in byproduct formation .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes facile nucleophilic substitution with a variety of reagents:

Common Nucleophiles:

-

Amines: Forms secondary or tertiary amine derivatives for ligand design.

-

Thiols: Yields thioether-linked complexes for sensor applications.

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, coordinating to transition metals through its two nitrogen atoms. The chloromethyl group remains inert during complexation, allowing post-synthetic modification of metal complexes.

Example Complex:

This ruthenium complex exhibits tunable redox properties, making it suitable for photocatalytic applications .

Applications in Materials Science and Catalysis

Metal-Organic Frameworks (MOFs)

6-(Chloromethyl)-2,2'-bipyridine serves as a strut ligand in MOFs, where its chloromethyl group enables covalent post-synthetic modification. For instance, reaction with ethylenediamine yields amine-functionalized MOFs with enhanced CO₂ adsorption capacity .

Catalytic Systems

Palladium complexes of this ligand demonstrate high activity in Suzuki-Miyaura cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁵ under mild conditions .

Table 2: Catalytic Performance Comparison

| Catalyst System | Reaction | Yield (%) | TON |

|---|---|---|---|

| Pd/6-(CH₂Cl)-bipyridine | Suzuki-Miyaura Coupling | 98 | 1.2 × 10⁵ |

| Pd/2,2'-bipyridine | Suzuki-Miyaura Coupling | 85 | 8.7 × 10⁴ |

Comparative Analysis with Related Compounds

2,2'-Bipyridine vs. 6-Substituted Derivatives

| Property | 2,2'-Bipyridine | 6-(CH₂Cl)-bipyridine |

|---|---|---|

| Coordination Strength | Moderate (log β ~8) | Enhanced (log β ~10) |

| Functionalization | Limited | Versatile via -CH₂Cl |

| Solubility | High in polar solvents | Moderate in DMF/DMSO |

6-Monochloromethyl vs. 6,6'-Bis(chloromethyl)

The bis-chloromethyl analogue (C₁₂H₁₀Cl₂N₂) exhibits higher reactivity but reduced solubility, limiting its utility in homogeneous catalysis .

Future Directions and Research Opportunities

Advanced Functional Materials

-

Development of stimuli-responsive MOFs using post-synthetic modification of 6-(CH₂Cl)-bipyridine-based frameworks.

-

Integration into conductive polymers for organic electronics.

Bioconjugation Strategies

Exploration of chloromethyl-azide “click” reactions for tagging biomolecules in diagnostic assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume